phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate
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Overview
Description
Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a carbamate group, and a 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate typically involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate can be compared with other carbamate compounds such as:
- Phenyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)carbamate
- Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamate
These compounds share similar structural features but differ in the position of the substituents on the isoindole ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
phenyl N-(2-methyl-1,3-dioxoisoindol-5-yl)carbamate |
InChI |
InChI=1S/C16H12N2O4/c1-18-14(19)12-8-7-10(9-13(12)15(18)20)17-16(21)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) |
InChI Key |
HNQCDEGGCXUUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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